Tinospin E

Description

Contextualization within Natural Products Chemistry and Diterpenoid Classes

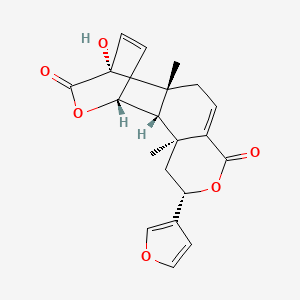

Natural products chemistry is a field dedicated to the discovery, isolation, structural elucidation, and study of biologically active compounds produced by living organisms. Diterpenoids, characterized by a skeleton derived from four isoprene (B109036) units, form a significant class within natural products. These compounds exhibit considerable structural diversity, leading to various subclasses, including abietanes, labdanes, kauranes, and clerodanes. Tinospin E belongs to the clerodane class of diterpenoids. Clerodane diterpenoids are bicyclic compounds sharing a common structural motif. nih.govmdpi.com this compound has the molecular formula C₂₀H₂₀O₆. nih.gov

Overview of Clerodane Diterpenoids Research Landscape and Their Biological Significance

Clerodane diterpenoids are widely distributed in nature, found in numerous plant species across various families, as well as in fungi, bacteria, and marine sponges. nih.govmdpi.comrsc.org Research into clerodane diterpenoids has been active for decades, driven by their interesting structural complexity and notable biological activities. nih.govrsc.org These activities encompass a broad spectrum, including insect antifeedant properties, antitumor effects, anti-inflammatory activity, antimicrobial effects, antiplasmodial activity, and effects as opioid receptor probes. nih.govmdpi.comrsc.orgacs.orgmedcraveonline.com The diverse biological profiles of clerodane diterpenoids underscore their importance in natural product research and their potential as lead compounds for various applications. medcraveonline.com

Rationale for Dedicated Academic Investigation of this compound

The academic investigation of this compound stems from the broader research into the chemical constituents of medicinal plants, particularly those within the genus Tinospora. Species of Tinospora are known to be rich sources of clerodane diterpenoids and have a history of use in traditional medicine for various ailments, including inflammatory conditions and infections. researchgate.netmdpi.comnih.gov The isolation and characterization of individual compounds like this compound from these plants are crucial steps in identifying the specific molecules responsible for the observed biological effects and understanding their chemical properties. The identification of this compound as a novel cis-clerodane diterpenoid from Tinospora sagittata highlighted its unique structural features and warranted further investigation into its potential biological activities. researchgate.net

Academic studies have focused on isolating this compound and related compounds from the roots of Tinospora sagittata. researchgate.netmdpi.com Structural elucidation is typically performed using extensive spectroscopic techniques, including MS, IR, and 1D and 2D NMR data analysis. researchgate.netthieme-connect.com Computer-assisted calculations may also be employed in structure determination. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,3S,5S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadeca-8,15-diene-7,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h3-5,7-8,10,13-15,23H,6,9H2,1-2H3/t13-,14+,15+,18-,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIOMDMYQSLLQA-LMJNLGRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC=C3C(=O)O[C@@H](C[C@]3([C@@H]1[C@H]4C=C[C@@]2(C(=O)O4)O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Tinospin E

Botanical Sources and Geographical Distribution of Tinospin E-Producing Species

The natural world remains a vast repository of complex chemical structures, with plant-derived secondary metabolites offering significant potential for scientific research. Among these is this compound, a diterpenoid compound whose origins are rooted in specific flora.

Tinospora sagittata as a Primary Origin for this compound Isolation

This compound is primarily isolated from Tinospora sagittata, a member of the Menispermaceae family. nih.govresearchgate.net This plant species is a significant source of various terpenoids and other secondary metabolites. nih.govresearchgate.netscispace.com Research conducted on the chemical constituents of the stems of Tinospora sagittata has led to the identification and isolation of numerous compounds, including previously unknown terpenyl cometabolites. nih.gov

Tinospora sagittata is geographically distributed throughout the tropical and subtropical regions of Asia. nih.gov Notably, it is found in China, where it is utilized in traditional medicine. nih.govnih.gov The specific environmental conditions and genetic makeup of the plant in these regions contribute to its unique phytochemical profile, which includes the production of this compound.

Phylogenetic and Chemotaxonomic Considerations of Tinospora Genera

The genus Tinospora comprises approximately 34 to 36 species, which are distributed across the tropical and subtropical areas of Asia, Africa, and Australia. nih.govresearchgate.net Phylogenetically, the genus belongs to the family Menispermaceae in the order Ranunculales. uniprot.org Molecular studies using chloroplast sequence data have helped to clarify the relationships among different Tinospora species, indicating that Asian and Australian species often group together. researchgate.net

From a chemotaxonomic perspective, the Tinospora genus is characterized by the production of a rich array of secondary metabolites, including alkaloids, flavonoids, and particularly, terpenoids. researchgate.netscispace.com Diterpenoids are a dominant class of constituents within this genus. nih.gov The presence and structural variety of these compounds, such as clerodane diterpenes, serve as important chemical markers that can aid in the classification and differentiation of species within the genus. nih.gov The unique chemical signature of each species, shaped by evolutionary pressures, underpins its distinct phytochemical profile. nih.gov The biosynthesis of specific compounds like this compound is a result of these evolved genetic pathways. nih.gov

| Taxonomic Classification of Tinospora | |

| Kingdom | Plantae |

| Clade | Tracheophytes |

| Clade | Angiosperms |

| Clade | Eudicots |

| Order | Ranunculales |

| Family | Menispermaceae |

| Genus | Tinospora |

Advanced Isolation and Purification Protocols for this compound Enrichment

The isolation of a pure chemical entity like this compound from a complex plant matrix is a multi-step process that relies on a combination of extraction and purification techniques. The selection of appropriate methods is critical for achieving high yield and purity.

Chromatographic Techniques (e.g., Column Chromatography, HPLC) in Diterpenoid Separation

Chromatography is an indispensable tool for the separation of diterpenoids from plant extracts. Adsorption column chromatography is frequently employed as a primary purification step. researchgate.net In this technique, a solvent extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel for nonpolar to medium-polar compounds like terpenoids. researchgate.netnih.gov Separation occurs based on the differential adsorption of compounds to the stationary phase; substances are then eluted sequentially by washing the column with solvents of increasing polarity. slideshare.net

Following initial fractionation by column chromatography, High-Performance Liquid Chromatography (HPLC) is often used for final purification. nih.gov HPLC offers higher resolution and is particularly effective for separating structurally similar compounds. nih.gov A reversed-phase HPLC method is commonly used for diterpenoid analysis and purification, providing a rapid and validated approach for quantifying specific compounds within an extract. nih.gov

Summary of Chromatographic Steps for Diterpenoid Isolation

| Step | Technique | Stationary Phase (Typical) | Principle of Separation |

|---|---|---|---|

| Initial Fractionation | Column Chromatography | Silica Gel, Alumina | Differential adsorption and elution based on polarity. researchgate.netslideshare.net |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Differential partitioning between the mobile phase and the nonpolar stationary phase. nih.gov |

Modern Extraction Methodologies for Natural Products from Plant Matrices

Traditional methods of plant extraction, such as maceration and Soxhlet extraction, are often time-consuming and require large volumes of organic solvents. phytojournal.comnih.gov In recent years, several advanced, "green" extraction techniques have been developed to improve efficiency and sustainability. frontiersin.org

Elucidation of the Chemical Structure of Tinospin E: Advanced Analytical Approaches

Spectroscopic Analysis for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Connectivity and Stereochemistry Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and relative stereochemistry of Tinospin E can be established.

1D NMR Analysis: The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments and their electronic surroundings, indicated by their chemical shifts (δ). The integration of the signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would provide information about neighboring protons. The ¹³C NMR spectrum, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify the number of different carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| [Value] | [e.g., d, t, q, m] | [e.g., 1H, 2H, 3H] | [e.g., H-1, OCH₃] |

| [Value] | [e.g., d, t, q, m] | [e.g., 1H, 2H, 3H] | [e.g., H-2, CH₂] |

| [Value] | [e.g., d, t, q, m] | [e.g., 1H, 2H, 3H] | [e.g., H-3, CH] |

Note: This table represents the type of data that would be generated. Actual chemical shifts, multiplicities, and integrations are dependent on the definitive structure of this compound.

2D NMR Analysis: To connect the individual atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, mapping out the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to connect the individual spin systems and piece together the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragments. Analyzing the mass-to-charge ratio (m/z) of these fragment ions can help to identify specific structural motifs and functional groups within this compound.

Interactive Data Table: Hypothetical HRMS and Fragmentation Data for this compound

| Ion | m/z (Observed) | m/z (Calculated) | Formula | Interpretation |

| [M+H]⁺ | [Value] | [Value] | [e.g., CₓHᵧO₂Nₐ] | Molecular Ion |

| Fragment 1 | [Value] | [Value] | [e.g., CₐHᵦO꜀] | Loss of [e.g., H₂O] |

| Fragment 2 | [Value] | [Value] | [e.g., CₓHᵧ] | [Specific substructure] |

Note: This table illustrates the expected data format. The actual molecular formula and fragmentation pattern are specific to this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of different bonds. The IR spectrum of this compound would be analyzed for characteristic absorption bands indicating the presence of groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), or aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons or chromophores. The wavelength of maximum absorbance (λmax) in the UV-Vis spectrum of this compound would suggest the nature and extent of any conjugated systems present in its structure.

Chiroptical Methods for Definitive Absolute Configuration Assignment

While NMR can define the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of a chiral molecule like this compound. These techniques measure the differential interaction of the molecule with polarized light.

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) in Stereochemical Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum of this compound with spectra predicted through quantum chemical calculations for its possible enantiomers, the absolute configuration can be confidently assigned. Optical Rotatory Dispersion (ORD), a related technique that measures the change in optical rotation with wavelength, can provide complementary information.

Chemical Derivatization Strategies (e.g., Modified Mosher's Method) for Stereochemical Elucidation

For molecules containing stereogenic centers with hydroxyl or amine groups, chemical derivatization methods can be used to determine the absolute configuration. The modified Mosher's method is a widely used NMR-based technique for this purpose.

This method involves reacting the alcohol in this compound with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage are systematically analyzed. The sign of the Δδ values for protons on either side of the stereocenter follows a predictable pattern, which allows for the unambiguous assignment of the absolute configuration of that stereocenter.

X-ray Crystallography for Unambiguous Solid-State Structural Confirmation

X-ray crystallography stands as the gold standard for the absolute determination of molecular structures in the solid state. This powerful technique provides unequivocal evidence of atomic connectivity, stereochemistry, and conformation by analyzing the diffraction pattern of X-rays passing through a single crystal of a compound. The resulting electron density map allows for the precise mapping of each atom in the three-dimensional space of the crystal lattice.

For the class of clerodane diterpenoids, to which this compound belongs, single-crystal X-ray diffraction has been successfully utilized to determine the absolute configurations of several related compounds. This methodology offers definitive proof of the spatial arrangement of atoms and chiral centers, which is often challenging to establish solely through spectroscopic means.

However, a review of the current scientific literature indicates that a specific single-crystal X-ray crystallographic analysis for this compound has not been reported. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can be a significant challenge for complex natural products. In the absence of direct crystallographic data for this compound, the structural elucidation relies on a combination of other advanced analytical methods.

Table 1: General Parameters in a Typical X-ray Crystallography Experiment for a Natural Product

| Parameter | Description |

| Crystal System | Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Defines the symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Resolution (Å) | A measure of the level of detail observed in the electron density map. Lower values indicate higher resolution. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |

| Goodness-of-fit (GOF) | A statistical measure of the quality of the refined structure. A value close to 1.0 indicates a good refinement. |

This table represents typical data obtained from an X-ray crystallography experiment and is for illustrative purposes, as specific data for this compound is not currently available.

Computational Chemistry in Structural Verification and Conformational Analysis

In the absence of X-ray crystallographic data, computational chemistry provides a powerful alternative and complementary approach for structural verification and the exploration of a molecule's conformational landscape. The initial structural elucidation of this compound, along with its co-isolated compounds Tinospinosides D and E, was supported by computer-assisted calculations. These computational methods are instrumental in correlating spectroscopic data with a proposed structure and in determining the most energetically favorable three-dimensional arrangement of the atoms.

One of the primary applications of computational chemistry in this context is the prediction of nuclear magnetic resonance (NMR) chemical shifts and coupling constants. By calculating these parameters for a proposed structure using methods like Density Functional Theory (DFT), researchers can compare the theoretical data with the experimental NMR spectra. A strong correlation between the calculated and observed values provides significant support for the correctness of the proposed structure.

Furthermore, conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable conformers. For a complex and sterically hindered molecule like this compound, multiple low-energy conformations may exist. Computational methods, such as molecular mechanics or quantum mechanical calculations, can be used to systematically search the conformational space and identify the global minimum and other low-energy conformers. This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact with its biological target.

Table 2: Common Computational Methods in Natural Product Structure Elucidation

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of NMR chemical shifts, vibrational frequencies, and electronic circular dichroism (ECD) spectra for structural verification. |

| Time-Dependent DFT (TD-DFT) | Prediction of ECD spectra to determine the absolute configuration of chiral molecules. |

| Molecular Mechanics (MM) | Rapid exploration of the conformational space to identify low-energy conformers. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a specific region of a large molecule with high-level quantum mechanics and the remainder with molecular mechanics, balancing accuracy and computational cost. |

This table outlines common computational techniques and their applications in the structural analysis of natural products like this compound.

The use of "computer-assisted calculations" in the study of this compound underscores the integral role of computational chemistry in modern natural product research, providing a critical layer of evidence for structural assignment and offering insights into the molecule's dynamic behavior.

Investigative Pathways for the Biosynthesis of Tinospin E

Proposed General Biosynthetic Routes for Clerodane Diterpenoids from Isoprenoid Precursors

The biosynthesis of diterpenoids commences with the universal C5 isoprenoid building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) wikipedia.orgwikipedia.orgnih.govuni.luuni.lu. These precursors are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway wikipedia.orgwikipedia.orguni.lu. In plants, both pathways can contribute to the pool of IPP and DMAPP, with the MVA pathway typically localized in the cytosol and the MEP pathway in plastids uni.lu.

The C5 units, IPP and DMAPP, are successively condensed by prenyltransferases to form longer chain isoprenyl diphosphates. The precursor for all diterpenoids, including clerodanes, is the C20 compound geranylgeranyl diphosphate (GGPP) nih.govuni.luuni.lunih.gov. This linear precursor undergoes a crucial cyclization step catalyzed by diterpene synthases (diTPSs), also known as diterpene cyclases uni.luuni.lu.

Clerodane diterpenoids are characterized by a bicyclic trans- or cis-decalin system nih.govnih.gov. The cyclization of GGPP to form the clerodane core typically involves a class II diTPS, which catalyzes a proton-initiated cycloisomerization of GGPP to an intermediate, often a labdane-type diphosphate wikipedia.org. This intermediate then undergoes further rearrangements, including hydride and methyl shifts, to yield the clerodane skeleton wikipedia.org. For instance, (-)-kolavenyl diphosphate is a known intermediate in the biosynthesis of certain clerodanes, formed from GGPP by a class II diTPS encyclopedia.pubresearchgate.netlipidmaps.org.

The general proposed route involves:

Synthesis of IPP and DMAPP via the MVA and/or MEP pathways.

Condensation of IPP and DMAPP units to form GGPP.

Cyclization of GGPP by a class II diTPS to a labdane-type intermediate.

Rearrangements of the labdane (B1241275) intermediate to form the clerodane skeleton.

Subsequent modifications of the clerodane core, such as oxidations, hydroxylations, and the formation of furan (B31954) rings, lead to the diverse array of clerodane diterpenoids, including Tinospin E.

Enzymatic Transformations and Precursor Incorporation Studies Pertaining to this compound Analogues

Following the formation of the basic clerodane skeleton, a series of enzymatic transformations are required to produce the specific structure of this compound, which features a furan ring and other functional groups. Cytochrome P450 monooxygenases (P450s) are known to play significant roles in the late-stage diversification of diterpenoids through oxidative reactions uni.lu.

Recent investigations into the biosynthesis of furanoclerodanes in plants of the Lamiaceae family have identified CYP76BK1 orthologs as key enzymes catalyzing the oxidative cyclization of clerodane backbones to form the characteristic furan ring. While studies specifically on the enzymatic steps leading to this compound are limited in the provided sources, the involvement of P450 enzymes in furan ring formation in related clerodanes suggests a similar enzymatic logic is likely involved in this compound biosynthesis.

Precursor incorporation studies, often utilizing isotopically labeled compounds, are valuable tools for tracing the biosynthetic pathway and identifying intermediates. While no specific precursor incorporation studies for this compound were found in the provided context, studies on the biosynthesis of other clerodane skeletons have demonstrated the incorporation of isoprenoid precursors like IPP and DMAPP wikipedia.orgwikipedia.orguni.lu. For example, engineered Escherichia coli strains have been developed to produce clerodane diterpenes like terpentetriene (B1263631) by incorporating IPP and DMAPP precursors through truncated artificial pathways wikipedia.orgwikipedia.orguni.lu. These studies, while not directly on this compound, illustrate the principle of using precursor feeding to investigate diterpenoid biosynthesis.

Table 1 provides a summary of key enzyme classes involved in the early stages of clerodane biosynthesis based on general diterpenoid pathways.

| Enzyme Class | Substrate(s) | Product(s) | Role in Biosynthesis |

| Prenyltransferases | IPP, DMAPP, GPP | GGPP | Formation of linear diterpene precursor |

| Class II diTPS | GGPP | Labdane-type diphosphate intermediate (e.g., (-)-Kolavenyl diphosphate) | Cyclization of GGPP |

| Cytochrome P450s | Clerodane skeleton | Oxidized/modified clerodanes (e.g., furan ring formation) | Late-stage functionalization |

Synthetic Strategies and Chemical Derivatization of Tinospin E

Total Synthesis Approaches to Tinospin E and Structurally Related Clerodane Analogues

As of this writing, a total synthesis of this compound has not been reported in the scientific literature. However, the synthesis of structurally related clerodane diterpenoids has been an active area of research, and the strategies developed for these analogues provide a roadmap for a potential synthesis of this compound. The primary challenge in the synthesis of clerodane diterpenoids lies in the stereocontrolled construction of the decalin core with its multiple contiguous stereocenters.

General strategies for the synthesis of the clerodane skeleton often involve:

Intermolecular and Intramolecular Diels-Alder Reactions: This has been a powerful tool for the construction of the bicyclic core.

Radical Cyclizations: Bioinspired radical polyene cyclizations have been employed to construct the decalin framework. nih.gov

Stepwise Annulation Strategies: These approaches involve the sequential formation of the two rings of the decalin system.

A significant body of work exists on the total synthesis of other clerodane diterpenoids, which can be conceptually applied to this compound. For instance, the synthesis of other furan-containing clerodanes has been achieved, providing valuable insights into the introduction and manipulation of this sensitive functionality. The choice of starting materials and the sequence of bond-forming reactions are critical to control the stereochemistry of the final product.

Table 1: Key Synthetic Strategies for Clerodane Diterpenoid Cores

| Strategy | Description | Key Features | Reference Example |

| Diels-Alder Reaction | A [4+2] cycloaddition to form the six-membered rings of the decalin system. Can be inter- or intramolecular. | High stereocontrol, convergent. | Synthesis of various clerodanes |

| Radical Cyclization | Biomimetic approach involving the cyclization of a polyene precursor, often initiated by a radical species. | Mimics biosynthetic pathways, can form multiple stereocenters in one step. | Modular synthesis of trans-clerodanes nih.gov |

| Annulation Reactions | Stepwise formation of the rings, for example, through Robinson annulation or related methods. | Good for constructing highly substituted systems. | Early approaches to clerodane synthesis imperial.ac.uk |

These general approaches highlight the array of synthetic tools available for the construction of complex natural products like this compound. A future total synthesis of this compound would likely draw from these established methodologies.

Semisynthetic Modifications of this compound Scaffolds and Related Diterpenes

While no semisynthetic modifications of this compound have been specifically reported, extensive work on other clerodane diterpenoids, such as salvinorin A, provides a framework for potential modifications. nih.gov The functional groups present in this compound, including ester and furan (B31954) moieties, offer handles for chemical transformation.

Potential semisynthetic modifications could include:

Modification of the Furan Ring: The furan moiety is susceptible to various transformations. For example, it can be oxidized, reduced, or undergo cycloaddition reactions. In studies on salvinorin A, the furan ring has been selectively removed or modified to probe its role in biological activity. nih.gov

Hydrolysis and Re-esterification of Ester Groups: The ester functionalities on the this compound scaffold could be hydrolyzed to the corresponding alcohols. These alcohols can then be re-esterified with a variety of carboxylic acids to generate a library of new analogues.

Modification of the Decalin Core: While more challenging, modifications to the decalin skeleton, such as the introduction of new functional groups or alteration of existing stereocenters, could be explored.

These modifications would be crucial for exploring the structure-activity relationships of this compound and for developing new derivatives with potentially enhanced or novel biological activities.

Design and Synthesis of Novel this compound Derivatives for Structure-Activity Probing

The design and synthesis of novel derivatives are essential for understanding the structure-activity relationships (SAR) of a natural product. For clerodane diterpenoids, SAR studies have been conducted for various biological activities, including insect antifeedant, cytotoxic, and opioid receptor modulatory effects. nih.gov

Based on the general SAR principles for clerodane diterpenoids, the following aspects of the this compound structure would be important to investigate:

The Furan Ring: The presence and nature of the furan ring are often critical for the biological activity of clerodane diterpenoids. researchgate.net Derivatives with modified or replaced furan rings would be of high interest.

The Side Chain at C-9: The length, flexibility, and functional groups of the side chain can significantly influence activity.

Oxygenation Pattern of the Decalin Core: The position and stereochemistry of hydroxyl and ester groups on the decalin rings are known to be important for the biological activity of many clerodanes.

The synthesis of a focused library of this compound derivatives, based on the semisynthetic modifications described in the previous section, would be a key step in elucidating its SAR.

Table 2: Potential this compound Derivatives for SAR Studies

| Modification Site | Type of Derivative | Rationale |

| Furan Ring | Dihydrofuran, Tetrahydrofuran, Aromatic Ring | To probe the importance of the furan's electronic and steric properties. |

| Ester Groups | Amides, Ethers, Carbonates | To investigate the role of hydrogen bonding and polarity. |

| Decalin Core | Epimers at stereocenters, Introduction of new substituents | To understand the influence of the overall 3D shape of the molecule. |

Mechanistic Studies of Reaction Pathways in this compound Chemical Transformations

Specific mechanistic studies on the chemical transformations of this compound are not available. However, the synthesis of the clerodane skeleton involves several key reactions whose mechanisms are well-studied in organic chemistry.

Diels-Alder Reaction: The mechanism of this pericyclic reaction is concerted, proceeding through a cyclic transition state. The stereochemical outcome is highly predictable based on the geometry of the diene and dienophile.

Radical Cyclizations: These reactions proceed through a free radical mechanism. The regioselectivity and stereoselectivity are governed by the stability of the radical intermediates and the transition states of the cyclization steps. For example, in the Ti(III)-catalyzed radical polyene cyclization, the 2,4,6-collidine·HCl plays a crucial role in regenerating the active catalyst and preventing unwanted side reactions. nih.gov

Biosynthesis: The biosynthesis of clerodane diterpenes is thought to proceed from geranylgeranyl pyrophosphate via a series of cyclizations and rearrangements. beilstein-journals.orgnih.gov Understanding these biosynthetic pathways can provide inspiration for the design of synthetic routes. The formation of the clerodane skeleton involves carbocationic intermediates, and the stereochemical outcome is controlled by the specific enzymes involved. mercer.edu

A detailed mechanistic understanding of the key reactions involved in the synthesis and derivatization of the clerodane scaffold is essential for the rational design of synthetic routes and for the prediction of reaction outcomes.

Mechanistic Investigations of Tinospin E S Biological Activities in Preclinical Models

In Vitro Studies on Cellular and Molecular Targets of Tinospin E

In vitro research has aimed to elucidate the specific cellular and molecular pathways modulated by this compound, including its impact on inflammatory responses, induction of apoptosis and cytotoxicity, enzymatic interactions, and antioxidant capabilities.

Modulation of Inflammatory Response Pathways (e.g., Nitric Oxide Production, NF-κB, PI3K-Akt Signaling)

Studies have indicated that this compound, as a clerodane diterpenoid, may influence inflammatory response pathways. semanticscholar.orgresearchgate.netsemanticscholar.org Inflammatory processes often involve the production of mediators such as nitric oxide (NO) and the activation of signaling cascades like NF-κB and PI3K-Akt. frontiersin.orgnih.govrsc.orgresearchgate.netmdpi.com While specific data on this compound's direct modulation of these pathways is limited in the provided search results, related compounds from the Tinospora genus and other clerodanes have shown inhibitory effects on NO production and modulation of NF-κB and PI3K-Akt signaling in in vitro models, such as LPS-stimulated macrophages. frontiersin.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net For instance, extracts from Tinospora species have been shown to downregulate inflammatory factors like IL-6, TNF-α, and COX-2 and suppress the PI3K-Akt signaling pathway in LPS-induced RAW264.7 cells. frontiersin.orgresearchgate.netresearchgate.net Another study on clerodane diterpenoids highlighted their anti-inflammatory activities and interaction with inflammatory mediators. researchgate.netsemanticscholar.org

Inducement of Cellular Apoptosis and Cytotoxicity Mechanisms in Preclinical Cell Lines

Clerodane diterpenoids, including those from the Tinospora genus, have demonstrated cytotoxic effects against various cancer cell lines in preclinical settings. researchgate.netsemanticscholar.org This cytotoxicity can be mediated through the induction of apoptosis, a programmed cell death pathway. brieflands.comnih.govphytopharmajournal.commdpi.com While direct studies on this compound's ability to induce apoptosis were not prominently detailed in the search results, the cytotoxic activity of related clerodanes against cell lines like HeLa has been reported. researchgate.netsemanticscholar.org The mechanisms of apoptosis induction can involve various pathways, including the activation of caspases and modulation of mitochondrial function. phytopharmajournal.commdpi.com

Enzymatic Inhibition and Receptor Binding Assays

Enzymatic inhibition and receptor binding assays are crucial for understanding the molecular targets of a compound. core.ac.uknih.govmerckmillipore.comnih.gov These assays can determine if a compound interacts with specific enzymes or binds to cellular receptors, thereby influencing their activity. core.ac.uknih.govmerckmillipore.comnih.gov While the provided search results mention enzymatic inhibition and receptor binding assays in the context of studying biological activities of various compounds core.ac.uknih.govmerckmillipore.comnih.govremedypublications.com, specific data regarding this compound's activity in such assays was not detailed. However, studies on related compounds, such as other clerodanes, have explored their interactions with enzymes like COX-2. frontiersin.orgcore.ac.uk Receptor binding assays are commonly used in drug discovery to evaluate the affinity of a compound for a particular receptor. nih.govmerckmillipore.com

Antioxidant Mechanisms and Radical Scavenging Activity

This compound, along with other compounds from the Tinospora genus, has been noted for its antioxidant activity. semanticscholar.orgarchivog.com Antioxidants play a vital role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including inflammation. mdpi.comresearchgate.netresearchgate.netnih.gov The antioxidant mechanisms can involve radical scavenging activity, where the compound directly interacts with and stabilizes free radicals like DPPH or ABTS. semanticscholar.orgnih.gov Studies on Tinospora species have utilized DPPH radical scavenging assays to evaluate their antioxidant potential. semanticscholar.orgnih.gov The presence of phenolic compounds in plant extracts is often associated with their antioxidant properties. nih.gov

Here is a table summarizing some in vitro findings related to Tinospora species and relevant pathways:

| Compound/Extract Source | In Vitro Model | Measured Activity | Relevant Pathways/Targets | Citation |

| Tinospora species extract | LPS-induced RAW264.7 cells | Inhibition of NO production, reduction of IL-6 and TNF-α release | NF-κB, PI3K-Akt signaling | frontiersin.orgresearchgate.netresearchgate.net |

| Tinospora cordifolia extract | LPS-stimulated RAW 264.7 cells | Downregulation of IL-6, TNF-α, PGE2, and NO levels; downregulation of COX-2 and iNOS expression | JAK/STAT pathway | nih.gov |

| Tinospora crispa extracts | Activated macrophages | Dose-dependent reduction in reactive oxygen species and nitric oxide levels; reduction in TNF-α and IL-6 | nih.gov | |

| Tinocrisposide (Tinospora crispa) | Human red blood cell membrane stabilization | Increased membrane stability | Anti-inflammatory mechanism | researchgate.net |

In Vivo Preclinical Models for Activity Profiling (Excluding Clinical Human Data)

In vivo studies using preclinical animal models are essential for evaluating the biological activities of compounds in a complex biological system. core.ac.ukcore.ac.ukresearchgate.netdntb.gov.ua These models can provide insights into the efficacy and potential mechanisms of action in a living organism, excluding data from human clinical trials.

Murine Models for Assessment of Anti-Inflammatory Activity

Murine models are commonly employed to assess the anti-inflammatory activity of potential therapeutic compounds. rsc.orgresearchgate.netresearchgate.netcore.ac.ukscielo.brsmujo.idpublichealthtoxicology.com These models often involve inducing inflammation through various agents, such as carrageenan or LPS, and then evaluating the compound's ability to mitigate the inflammatory response. researchgate.netscielo.brsmujo.idpublichealthtoxicology.comexplorationpub.com While direct in vivo studies specifically on this compound were not detailed in the provided search results, studies on extracts from the Tinospora genus have demonstrated anti-inflammatory effects in murine models. frontiersin.orgresearchgate.netnih.gov For example, Tinosporae Radix has shown anti-inflammatory effects in a rat model of acute pharyngitis, which was associated with the suppression of inflammatory responses and modulation of the PI3K-Akt pathway. frontiersin.orgresearchgate.net Another study on Tinospora cordifolia extract in a collagen-induced arthritis mouse model showed a reduction in clinical symptoms and a decrease in pro-inflammatory cytokines and mediators in serum. nih.gov Carrageenan-induced paw edema is another frequently used murine model to evaluate anti-inflammatory activity by measuring the reduction in paw swelling. scielo.brsmujo.idpublichealthtoxicology.comexplorationpub.com

Here is a table summarizing some in vivo findings related to Tinospora species extracts in murine models:

| Extract Source | In Vivo Model | Measured Activity | Relevant Pathways/Targets | Citation |

| Tinosporae Radix | 15% ammonia-induced rat model of acute pharyngitis | Alleviation of pharyngitis symptoms, suppression of inflammatory responses | PI3K-Akt signaling pathway | frontiersin.orgresearchgate.net |

| Tinospora cordifolia extract | Collagen-induced arthritis mouse model | Reduction in clinical symptoms (paw edema, erythema, hyperplasia), decrease in serum pro-inflammatory cytokines (IL-6, TNF-α, IL-17, NO, PGE2) | JAK/STAT pathway | nih.gov |

Animal Models for Investigation of Anti-Proliferative and Anti-Tumorigenic Effects

Preclinical evaluation of potential anti-cancer agents frequently involves the use of animal models, such as mice, to assess anti-proliferative and anti-tumorigenic effects in a complex biological system. These models can include syngeneic tumor models or xenograft models where human cancer cells are implanted into immunocompromised mice. While the genus Tinospora, from which this compound is isolated, has been mentioned in the context of potential in vivo effects including radioprotection and anti-tumor activity, specific detailed studies on the anti-proliferative or anti-tumorigenic effects of this compound itself in established animal models are not extensively documented in the provided search results. semanticscholar.org Research on other compounds, such as Sunitinib in neuroblastoma models or various agents in breast cancer models, illustrates the application of these in vivo systems to evaluate tumor growth inhibition and effects on metastasis. frontiersin.orgjci.orgresearchgate.net The B16F10 and B16F0 mouse melanoma models are also utilized for assessing the antiproliferative and antitumor potential of natural compounds. nih.gov

Analysis of Systemic Biological Markers and Pathway Modulation in Preclinical Systems

Investigating the effects of this compound on systemic biological markers and signaling pathways in preclinical systems is crucial for understanding its mechanism of action. Biological markers can include changes in protein expression, enzyme activity, or the levels of signaling molecules. Pathway modulation refers to the influence of a compound on specific cellular signaling cascades that regulate processes such as cell proliferation, apoptosis, and immune responses. Compounds from the genus Tinospora, including this compound, have been implicated in modulating biological processes, with some studies alluding to potential involvement of TLR6 signaling and NF-κB activation mechanisms. semanticscholar.org While this suggests a potential area of investigation for this compound, detailed findings specifically on how this compound modulates systemic biological markers or specific signaling pathways in preclinical models are not comprehensively presented in the available information. General preclinical studies on biomarkers often focus on indicators of toxicity, such as blood cytokines, or the modulation of pathways like JAK/STAT. nih.gov In cancer research, various pathways including PI3K/Akt/mTOR, ERK, and those involving E-cadherin and N-cadherin are frequently analyzed for their roles in tumor progression and their modulation by therapeutic agents. frontiersin.orgmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of a compound. For this compound and its derivatives, SAR investigations aim to correlate specific structural features with observed biological potency and selectivity, identify key pharmacophoric elements, and utilize computational modeling to understand ligand-target interactions.

Correlating Specific Structural Features with Observed Biological Potency and Selectivity

SAR studies on clerodane diterpenoids from Tinospora sagittata, including this compound and related tinospinosides (such as tinospin A, tinospinoside B, and tinospinoside C), have been conducted to understand their biological activities. semanticscholar.orgresearchgate.net These studies have evaluated the inhibitory activity of these compounds on nitric oxide (NO) production, providing some correlation between their structures and this specific biological effect. researchgate.net While the provided information confirms that SAR studies exist for this compound and its related clerodane diterpenoids, detailed correlations between specific structural moieties of this compound and its anti-proliferative or anti-tumorigenic potency and selectivity are not explicitly elaborated in the search results. General SAR principles involve examining how modifications to a molecule's structure, such as the presence and position of functional groups, size, and lipophilicity, impact its activity. wikipedia.orgmdpi.com

Identification of Pharmacophoric Elements within the this compound Framework

Identifying the pharmacophoric elements within the this compound framework involves pinpointing the essential structural features responsible for its biological activity. These features can include hydrogen bond donors or acceptors, hydrophobic centers, or aromatic rings, arranged in a specific three-dimensional spatial arrangement. While SAR studies on related clerodane diterpenoids from Tinospora sagittata have been conducted to understand their activity profiles, the specific pharmacophoric elements critical for this compound's potential anti-proliferative or anti-tumorigenic effects are not detailed in the provided search results. researchgate.net Pharmacophore modeling is a common approach used to define these key features for a given biological target or activity. jci.orgnih.gov

Computational Modeling and Docking Studies for Ligand-Target Interactions

Computational modeling, including molecular docking studies, plays a significant role in modern drug discovery by predicting how a small molecule like this compound might interact with potential biological targets, such as proteins. These studies can provide insights into binding modes, affinities, and the nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). The structures of clerodane diterpenoids from Tinospora sagittata, including this compound, have been determined using extensive spectroscopic analyses and computer-assisted calculations. researchgate.net However, detailed computational modeling and docking studies specifically investigating the interaction of this compound with potential protein targets relevant to its anti-proliferative or anti-tumorigenic activities are not extensively described in the provided information. Computational methods are widely applied to study ligand-target interactions and predict binding affinities for various compounds and targets. waocp.orgmdpi.commdpi.comresearchgate.netreddit.comarxiv.orgelifesciences.orgembopress.org

Future Directions and Emerging Research Avenues for Tinospin E

Advanced Methodologies for Comprehensive Mechanistic Elucidation (e.g., Omics Technologies, Systems Biology)

Understanding the precise molecular mechanisms by which Tinospin E exerts its effects is crucial for assessing its therapeutic potential. Advanced methodologies, such as omics technologies and systems biology approaches, are poised to play a significant role in this endeavor. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological system at different molecular levels. elifesciences.orgnih.govnih.gov By applying these techniques, researchers can investigate how this compound interacts with cellular components, influences gene and protein expression, and alters metabolic pathways. elifesciences.orgnih.gov

Integrating data from multiple omics platforms presents a more comprehensive understanding of biological processes and interactions. nih.govnih.govwikipedia.org Systems biology approaches, which involve the computational and mathematical analysis and modeling of complex biological systems, can be used to synthesize this multi-omics data. nih.govwikipedia.org Genome-scale models (GEMs), for instance, can convert biological reactions into mathematical formulations to interpret and integrate various omic data types, potentially revealing how this compound influences cellular networks and functions. nih.gov This integrated approach can help in identifying the specific biological targets of this compound and unraveling the intricate signaling pathways it affects, offering mechanistic insights that are difficult to obtain through traditional reductionist approaches. elifesciences.orgwikipedia.orgrsc.org

Chemoinformatic and Computational Screening for Novel Biological Interactions and Target Identification

Chemoinformatic and computational screening techniques offer powerful tools for identifying potential biological interactions and targets of this compound. Computational screening utilizes computer simulations to predict how compounds might interact with biological targets, accelerating the drug discovery process. wisdomlib.orgnih.govmdpi.com Methods such as molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore modeling can provide predictive information about the molecular interactions and binding affinities of this compound. nih.govmdpi.com

Virtual screening can be employed to systematically search databases of biological targets to identify those that are likely to interact with this compound. mdpi.comscielo.org.mx Conversely, target fishing approaches can be used to uncover potential molecular targets for natural products. scielo.org.mx By leveraging these computational methods, researchers can prioritize experimental studies on the most promising predicted interactions and targets, thereby increasing the efficiency of research into this compound's biological activities. plos.org The integration of omics data with computational pipelines further enhances the understanding of complex biological systems and aids in target identification. nih.gov

Exploration of Undiscovered Biological Activities and Therapeutic Potential in Emerging Disease Models

While Tinospora species have shown diverse biological activities, the specific therapeutic potential of this compound in various disease models warrants further exploration. Research into the genus Tinospora indicates potential in areas such as anti-diabetic, anti-oxidant, antitumor, anti-inflammatory, antimicrobial, anti-osteoporosis, and immunostimulation activities. nih.gov Given that this compound is a clerodane diterpenoid isolated from Tinospora sagittata, it may possess some of these activities. researchgate.net

Future research should focus on evaluating the effects of this compound in relevant in vitro and in vivo disease models beyond those previously studied for Tinospora extracts or other compounds from the genus. This could include investigating its potential in emerging disease areas where compounds with similar structural features or from related plant sources have shown promise. Identifying novel biological activities could lead to the development of this compound or its derivatives as therapeutic agents for conditions not traditionally associated with Tinospora usage.

Development of Advanced Analytical Techniques for this compound Detection and Quantification in Complex Biological Matrices and Natural Sources

Accurate detection and quantification of this compound in complex biological matrices (such as plasma, urine, or tissue) and natural sources (Tinospora plants) are essential for pharmacokinetic studies, understanding its distribution, and quality control of plant extracts. Advanced analytical techniques are needed to overcome challenges associated with the complexity of these matrices and the potential low concentrations of this compound.

Q & A

Q. What analytical techniques are most robust for identifying and characterizing Tinospin E in plant extracts?

To ensure accurate identification, combine chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) provides precise molecular weight and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural ambiguities, particularly for stereoisomers .

- Ultraviolet-Visible (UV-Vis) spectroscopy aids in preliminary quantification but requires cross-validation with HPLC for purity assessment .

Table 1: Comparative sensitivity of analytical techniques for this compound

| Method | Detection Limit (µg/mL) | Key Strengths | Limitations |

|---|---|---|---|

| HPLC-MS | 0.01 | High specificity, structural | Costly instrumentation |

| NMR | 0.1 | Stereochemical resolution | Low sensitivity |

| UV-Vis | 1.0 | Rapid screening | Interference from impurities |

Q. How should researchers design in vitro experiments to evaluate this compound’s bioactivity?

- Dose-Response Curves : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ values. Include positive and negative controls (e.g., solvent-only) .

- Cell Line Selection : Prioritize physiologically relevant models (e.g., primary cells over immortalized lines) and validate via RNA sequencing to confirm target expression .

- Replication : Perform triplicate experiments across independent batches to account for biological variability .

Q. What are the best practices for isolating this compound from complex botanical matrices?

- Extraction Solvents : Use gradient solvent systems (e.g., ethanol-water mixtures) to optimize polarity-based separation .

- Purification : Employ flash chromatography or countercurrent separation to minimize co-eluting contaminants .

- Purity Validation : Confirm ≥95% purity via HPLC and quantify residual solvents using Gas Chromatography (GC) .

Advanced Research Questions

Q. How can conflicting reports on this compound’s pharmacological mechanisms be systematically resolved?

- Systematic Review Framework : Use PICOS criteria (Population, Intervention, Comparison, Outcome, Study Design) to filter studies by methodological rigor .

- Meta-Analysis : Pool data from studies with comparable experimental designs (e.g., identical cell lines or animal models) and apply random-effects models to account for heterogeneity .

- Mechanistic Replication : Independently validate key findings (e.g., kinase inhibition assays) using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding ) .

Q. What strategies enhance reproducibility when studying this compound’s in vivo pharmacokinetics?

- Standardized Protocols : Adopt OECD guidelines for animal studies, including fixed sampling intervals and validated analytical methods .

- Pharmacokinetic Modeling : Use compartmental models to estimate absorption/distribution parameters, cross-referenced with human liver microsome data for metabolic stability .

- Open Science Practices : Share raw LC-MS/MS datasets and computational scripts via repositories like Zenodo or Figshare .

Q. How can multi-omics approaches clarify this compound’s polypharmacological effects?

- Transcriptomics : Apply RNA-seq to identify differentially expressed genes post-treatment and validate via qPCR .

- Proteomics : Use tandem mass tagging (TMT) to quantify protein abundance changes, focusing on pathways implicated in prior studies (e.g., NF-κB or MAPK) .

- Integration Tools : Leverage STRINGdb for network analysis and Cytoscape for visualizing target-pathway interactions .

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data for this compound?

- Nonlinear Regression : Fit data to Hill equation models (GraphPad Prism or R’s

drcpackage) to derive EC₅₀ values . - Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude artifactual data points .

- Multiple Testing Correction : Use Benjamini-Hochberg procedure to adjust p-values in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.